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Compound of Interest

Compound Name: SGR-1505

Cat. No.: B12375048

Technical Support Center: SGR-1505 in
Lymphoma Models

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers utilizing SGR-1505 in lymphoma models.

Frequently Asked Questions (FAQSs)

Q1: What is SGR-1505 and what is its mechanism of action?

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue
lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key protein in the nuclear factor
kappa B (NF-kB) signaling pathway, which is a major driver for the survival and proliferation of
certain B-cell lymphomas.[2][3] SGR-1505 inhibits the enzymatic activity of MALT1, thereby
blocking downstream NF-kB signaling.[1][4]

Q2: In which lymphoma subtypes is SGR-1505 expected to be most effective?

SGR-1505 is expected to be most effective in lymphomas dependent on NF-kB signaling. This
includes activated B-cell like diffuse large B-cell ymphoma (ABC-DLBCL), mantle cell
lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2] Preclinical studies have shown
its anti-proliferative activity in ABC-DLBCL cell lines.[4][5][6]

Q3: Can SGR-1505 be used in models with resistance to BTK inhibitors like ibrutinib?
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Yes, MALT1 is located downstream of Bruton's tyrosine kinase (BTK) in the B-cell receptor
signaling pathway.[3][5] This positioning makes it a rational target for lymphomas that have
developed resistance to BTK inhibitors. Preclinical data show that SGR-1505 demonstrates
anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines.[4]
[5][6] Furthermore, combining SGR-1505 with BTK inhibitors has shown to produce
tumorostatic and regressive antitumor activity in preclinical models.[5][6]

Troubleshooting Guide

Issue 1: Sub-optimal or no response to SGR-1505 in a sensitive cell line.

e Question: My lymphoma cell line, which is supposed to be sensitive to MALT1 inhibition, is
not responding to SGR-1505 treatment. What could be the reason?

e Answer:

o Reagent Integrity: Confirm the stability and activity of your SGR-1505 compound. Ensure it
has been stored correctly and prepare fresh solutions for each experiment.

o Cell Line Authenticity: Verify the identity and purity of your cell line through short tandem
repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source
of experimental variability.

o Assay Conditions: Optimize your cell viability assay. Ensure the cell seeding density is
appropriate and that the assay incubation time is sufficient for SGR-1505 to exert its effect.
We recommend a 72-hour incubation period.

o Target Engagement: Confirm that SGR-1505 is engaging its target, MALT1, in your
experimental system. You can assess this by measuring the cleavage of MALT1
substrates, such as RelB or HOIL1, via Western blot. A reduction in the cleaved forms of
these substrates would indicate target engagement.

Issue 2: Development of acquired resistance to SGR-1505 in vitro.

e Question: My lymphoma cell line, which was initially sensitive to SGR-1505, has developed
resistance after prolonged exposure. What are the potential mechanisms?
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» Answer: While specific resistance mechanisms to SGR-1505 are still under investigation,
potential mechanisms can be extrapolated from what is known about other targeted

therapies:

o MALT1 Mutations: Although not yet reported, mutations in the MALT1 gene could
potentially alter the allosteric binding site of SGR-1505, reducing its inhibitory activity.

o Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating
alternative survival pathways. In the context of MALT1 inhibition, upregulation of parallel
pathways like the PISK/AKT/mTOR pathway could compensate for the loss of NF-kB
signaling.[7]

o Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins,
such as those from the BCL-2 family, could confer resistance to SGR-1505-induced cell
death.

Issue 3: Lack of in vivo efficacy of SGR-1505 in a xenograft model.

e Question: SGR-1505 is effective in my lymphoma cell line in vitro, but | am not observing
significant anti-tumor activity in my mouse xenograft model. What should | investigate?

e Answer:

o Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen used in
your in vivo study is sufficient to achieve and maintain a therapeutic concentration of SGR-
1505 in the tumor tissue. A pilot PK/PD study to correlate plasma drug concentration with
target inhibition in the tumor is recommended.

o Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance.
[8] Factors secreted by stromal cells within the microenvironment could activate alternative
survival signals in the lymphoma cells, mitigating the effect of SGR-1505.

o Model System: The specific lymphoma cell line and the mouse strain used can influence
treatment outcomes. Ensure the model is appropriate and well-characterized for studying

the targeted pathway.

Quantitative Data
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Table 1: Preclinical Efficacy of SGR-1505

Assay Cell Line IC50 Reference
MALT1 Inhibition OCI-LY10 <10 nM [1]
IL-10 Secretion OCI-LY10 10-100 nM [1]

Table 2: Preliminary Phase 1 Clinical Trial Results of SGR-1505 in Relapsed/Refractory B-cell

Malignancies (as of May 13, 2025)

Parameter Value Reference
Number of Patients 49 [9][10]
Median Prior Lines of Therapy 4 [10]
Patients Exposed to BTK
o 55.1% [10]
inhibitors
Overall Response Rate (ORR)  22% [9][10]
ORR by Histology
Chronic Lymphocytic
_ ympnocy 3/17 [10]
Leukemia (CLL)
Waldenstrém
_ _ 5/5 [10]
Macroglobulinemia (WM)
Marginal Zone Lymphoma
g ymp 1/5 [10]
(MZL)
ABC-DLBCL 1/4 [10]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

o Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10”4 cells/well in

100 pL of complete culture medium.
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e Drug Treatment: Prepare serial dilutions of SGR-1505 in culture medium. Add the desired
concentrations of SGR-1505 to the wells. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
e MTS Reagent Addition: Add 20 pL of MTS reagent to each well.

* Incubation: Incubate for 2-4 hours at 37°C.

o Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.

Protocol 2: Western Blot for Phospho-IKKa/[3

o Cell Treatment and Lysis: Treat lymphoma cells with SGR-1505 or vehicle for the desired
time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Load equal amounts of protein (20-30 pg) onto a 10% SDS-polyacrylamide gel
and perform electrophoresis.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phospho-IKKa/B (Ser176/180) and total IKK[(3 overnight at 4°C. A B-actin antibody should be
used as a loading control.

e Washing: Wash the membrane three times with TBST.

e Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary
antibodies for 1 hour at room temperature.
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e Washing: Wash the membrane three times with TBST.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

e Analysis: Densitometrically quantify the band intensities and normalize the phospho-protein
levels to the total protein and loading control.

Diagrams
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Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
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Caption: Workflow for generating and characterizing SGR-1505 resistant cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12375048?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/sgr-1505.html
https://www.schrodinger.com/pipeline/malt1/
https://acs.digitellinc.com/p/s/accelerated-in-silico-discovery-of-sgr-1505-a-potent-malt1-allosteric-inhibitor-for-the-treatment-of-mature-b-cell-malignancies-598178
https://acs.digitellinc.com/p/s/accelerated-in-silico-discovery-of-sgr-1505-a-potent-malt1-allosteric-inhibitor-for-the-treatment-of-mature-b-cell-malignancies-598178
https://www.researchgate.net/publication/376165841_Sgr-1505_Is_a_Potent_MALT1_Protease_Inhibitor_with_a_Potential_Best-in-Class_Profile?_share=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10428951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10428951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10428951/
https://ash.confex.com/ash/2023/webprogram/Paper190985.html
https://ash.confex.com/ash/2023/webprogram/Paper190985.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7885826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7885826/
https://www.researchgate.net/publication/355432134_The_resistance_mechanisms_and_treatment_strategies_of_BTK_inhibitors_in_B-cell_lymphoma
https://firstwordpharma.com/story/5972352
https://www.biospace.com/press-releases/schrodinger-reports-encouraging-initial-phase-1-clinical-data-for-sgr-1505-at-eha-annual-congress
https://www.biospace.com/press-releases/schrodinger-reports-encouraging-initial-phase-1-clinical-data-for-sgr-1505-at-eha-annual-congress
https://www.benchchem.com/product/b12375048#addressing-sgr-1505-resistance-mechanisms-in-lymphoma-models
https://www.benchchem.com/product/b12375048#addressing-sgr-1505-resistance-mechanisms-in-lymphoma-models
https://www.benchchem.com/product/b12375048#addressing-sgr-1505-resistance-mechanisms-in-lymphoma-models
https://www.benchchem.com/product/b12375048#addressing-sgr-1505-resistance-mechanisms-in-lymphoma-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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